Predicted Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and Formulation
The target compound exhibits a computed XLogP3 of 1.8 [1]. This lipophilicity value differs substantially from key structural analogs: the non-methylated 4-phenylpyrimidine-5-carboxylic acid (XLogP3 ~1.0-1.3, based on structural similarity calculations) and the non-carboxylated 2-methyl-4-phenylpyrimidine (XLogP3 2.3) . The intermediate logP of the target compound positions it within a favorable range for both passive membrane permeability and aqueous solubility, offering a distinct physicochemical profile compared to more hydrophilic (demethylated) or more lipophilic (decarboxylated) analogs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Methyl-4-phenylpyrimidine (XLogP3 = 2.3); 4-Phenylpyrimidine-5-carboxylic acid (XLogP3 estimated ~1.0-1.3) |
| Quantified Difference | ΔXLogP3 of 0.5-0.8 units vs. comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator XLogP3 from Aladdin Scientific datasheet |
Why This Matters
A 0.5-0.8 unit difference in logP can shift membrane permeability by 2-5 fold and significantly impacts formulation and bioavailability predictions in early-stage drug discovery, making the target compound a distinct physicochemical entity from its analogs for library design.
- [1] PubChem. (2026). 2-Methyl-4-phenylpyrimidine-5-carboxylic acid - Computed Properties (XLogP3-AA). National Center for Biotechnology Information. Retrieved April 21, 2026. View Source
